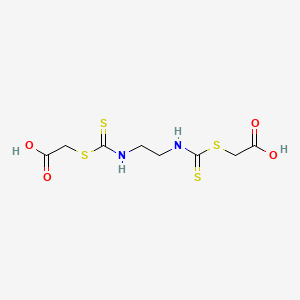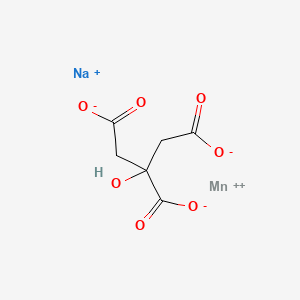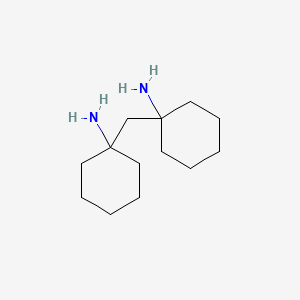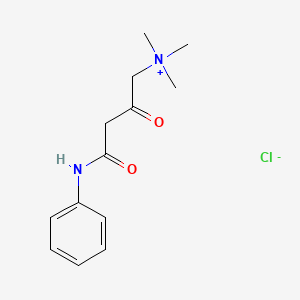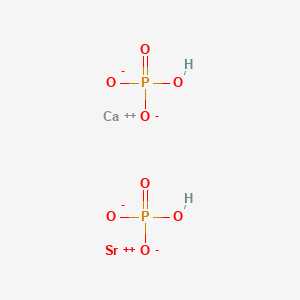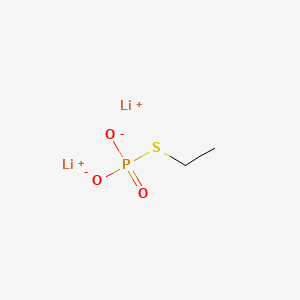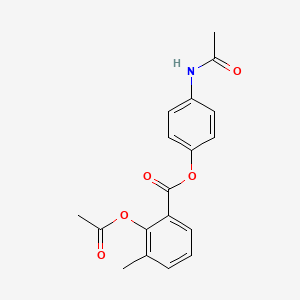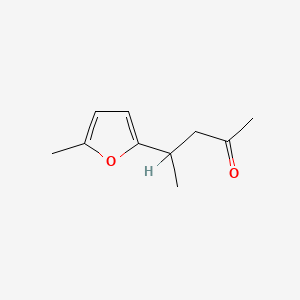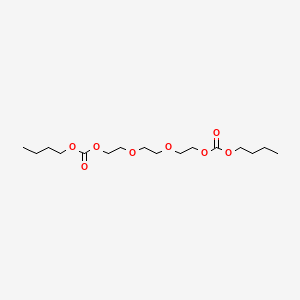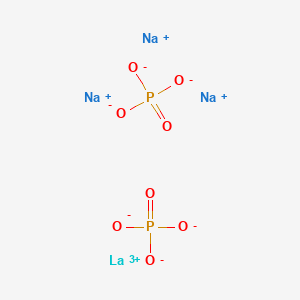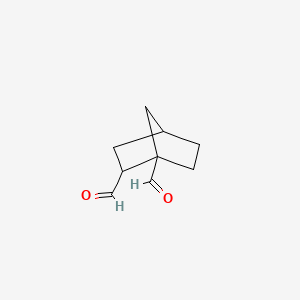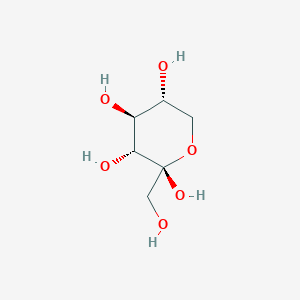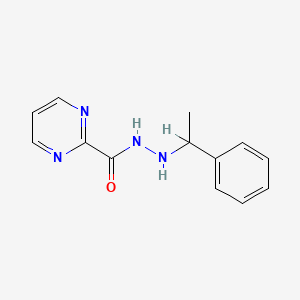
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide is a chemical compound with the molecular formula C13H14N4O It is a derivative of pyrimidinecarboxylic acid and is characterized by the presence of a hydrazide group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-(1-phenylethyl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: A precursor in the synthesis of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide.
2-Pyridinecarboxylic acid: Another pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
195307-63-2 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N'-(1-phenylethyl)pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C13H14N4O/c1-10(11-6-3-2-4-7-11)16-17-13(18)12-14-8-5-9-15-12/h2-10,16H,1H3,(H,17,18) |
InChI Key |
QSZXRSDKNKBJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


